2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one
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Overview
Description
Compound “2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or hydrocarbons, and substitution may yield various substituted derivatives.
Scientific Research Applications
Compound “2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which compound “2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, modulating their activity and leading to the desired biological or chemical outcome. The exact mechanism may vary depending on the application and the specific context in which the compound is used.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these compounds has its own unique properties and applications, making them valuable in different contexts.
Properties
IUPAC Name |
2-(chloromethyl)-6-ethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJNLGGQUMCNOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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